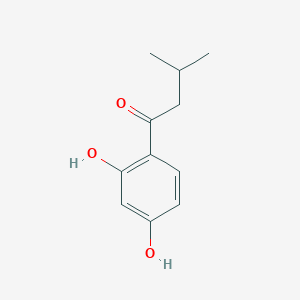
1-(2,4-Dihydroxyphenyl)-3-methylbutan-1-one
概述
描述
1-(2,4-Dihydroxyphenyl)-3-methylbutan-1-one, commonly known as sulbutiamine, is a synthetic derivative of thiamine (vitamin B1) that was first developed in Japan in the 1960s. It is a lipophilic compound that can easily cross the blood-brain barrier, and has been found to have potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
Sulbutiamine is believed to act on the cholinergic and dopaminergic systems in the brain, increasing the release of acetylcholine and dopamine. This leads to an improvement in cognitive function and mood.
生化和生理效应
Sulbutiamine has been found to increase glucose utilization in the brain, leading to an increase in ATP production and improved energy metabolism. It has also been found to increase the levels of various neurotransmitters, including acetylcholine, dopamine, and serotonin.
实验室实验的优点和局限性
Sulbutiamine has several advantages for lab experiments, including its lipophilic nature, which allows it to easily cross the blood-brain barrier and exert its effects on the brain. However, its synthetic nature and potential toxicity at high doses may limit its use in certain experiments.
未来方向
There are several potential future directions for research on sulbutiamine, including further studies on its effects on cognitive function and mood in healthy individuals, as well as its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, studies on the optimal dosing and administration of sulbutiamine are needed to fully understand its potential benefits and limitations.
科学研究应用
Sulbutiamine has been widely studied for its potential therapeutic effects on various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and anxiety. It has been found to enhance cognitive function, improve mood, and reduce fatigue.
属性
CAS 编号 |
15116-14-0 |
|---|---|
产品名称 |
1-(2,4-Dihydroxyphenyl)-3-methylbutan-1-one |
分子式 |
C11H14O3 |
分子量 |
194.23 g/mol |
IUPAC 名称 |
1-(2,4-dihydroxyphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C11H14O3/c1-7(2)5-10(13)9-4-3-8(12)6-11(9)14/h3-4,6-7,12,14H,5H2,1-2H3 |
InChI 键 |
AFLATBREDGLLKS-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C1=C(C=C(C=C1)O)O |
规范 SMILES |
CC(C)CC(=O)C1=C(C=C(C=C1)O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


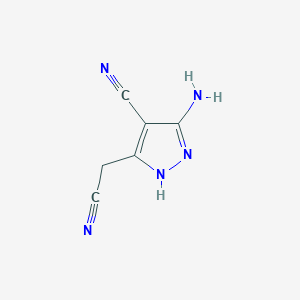
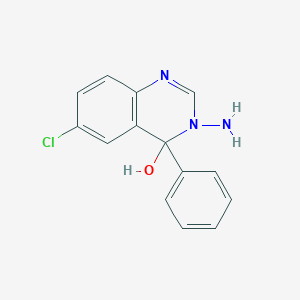
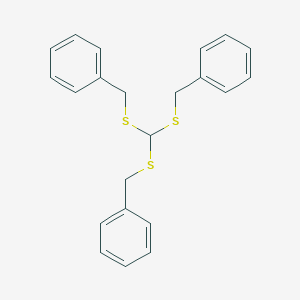


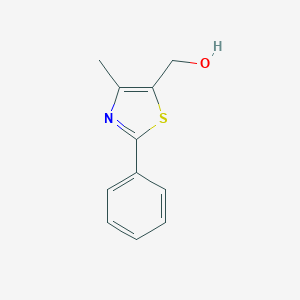





![Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester](/img/structure/B186271.png)
![5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B186273.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B186274.png)